molecular formula C9H14BF3O2 B2508954 4,4,5,5-tetramethyl-2-[(1e)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane CAS No. 2130860-50-1

4,4,5,5-tetramethyl-2-[(1e)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane

Cat. No.: B2508954
CAS No.: 2130860-50-1
M. Wt: 222.01
InChI Key: LSQJLEDIJPQESE-AATRIKPKSA-N
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Description

4,4,5,5-tetramethyl-2-[(1e)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane is a boron-containing compound known for its unique chemical properties. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and industry. The compound’s structure includes a dioxaborolane ring with tetramethyl and trifluoropropenyl groups, making it a versatile reagent in chemical reactions.

Mechanism of Action

Target of Action

Trans-3,3,3-Trifluoropropen-1-ylboronic acid pinacol ester is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organic groups that participate in the SM coupling reaction .

Mode of Action

In the SM coupling reaction, trans-3,3,3-Trifluoropropen-1-ylboronic acid pinacol ester interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathways affected by trans-3,3,3-Trifluoropropen-1-ylboronic acid pinacol ester are primarily related to carbon-carbon bond formation . The downstream effects of these pathways include the synthesis of a broad array of diverse molecules with high enantioselectivity .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , which suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for its use in chemical reactions.

Result of Action

The result of the action of trans-3,3,3-Trifluoropropen-1-ylboronic acid pinacol ester is the formation of new carbon-carbon bonds . This leads to the synthesis of a wide range of chemically differentiated fragments . These fragments can be further used in the synthesis of diverse molecules with high enantioselectivity .

Action Environment

The action of trans-3,3,3-Trifluoropropen-1-ylboronic acid pinacol ester is influenced by the reaction conditions. The SM coupling reaction, for instance, requires exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign , suggesting that it may have a minimal impact on the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[(1e)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with trifluoropropene under specific conditions. The reaction is usually catalyzed by transition metals such as palladium or copper . The process requires careful control of temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions. The use of advanced purification techniques such as distillation and crystallization ensures the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-[(1e)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts such as palladium chloride and copper iodide. The reactions are typically carried out under inert atmospheres to prevent oxidation and other side reactions .

Major Products Formed

The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and material science .

Scientific Research Applications

4,4,5,5-tetramethyl-2-[(1e)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Employed in the development of boron-containing drugs and biomolecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-tetramethyl-2-[(1e)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane is unique due to its trifluoropropenyl group, which imparts distinct reactivity and stability compared to other boron-containing compounds. This makes it particularly useful in reactions requiring high selectivity and efficiency[9][9].

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-3,3,3-trifluoroprop-1-enyl]-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BF3O2/c1-7(2)8(3,4)15-10(14-7)6-5-9(11,12)13/h5-6H,1-4H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQJLEDIJPQESE-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2130860-50-1
Record name 4,4,5,5-tetramethyl-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane
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